![molecular formula C7H7BrIN B13843665 5-Bromo-2-iodo-3-methylaniline](/img/structure/B13843665.png)
5-Bromo-2-iodo-3-methylaniline
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Overview
Description
5-Bromo-2-iodo-3-methylaniline: is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, iodine, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 3-methylaniline. The process can be summarized as follows:
Bromination: 3-Methylaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodo-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the aniline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted anilines with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 5-Bromo-2-iodo-3-methylaniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Industry: The compound finds applications in the development of specialty chemicals, dyes, and pigments. It is also used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-3-methylaniline depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of halogen atoms, which can undergo substitution or coupling reactions. In biological systems, the compound’s mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors, and the pathways it influences.
Comparison with Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the iodine atom.
3-Iodo-2-methylaniline: Similar structure but lacks the bromine atom.
2-Bromo-5-iodoaniline: Similar structure but with different positions of the halogen atoms.
Uniqueness: 5-Bromo-2-iodo-3-methylaniline is unique due to the presence of both bromine and iodine atoms on the aniline ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The combination of bromine and iodine allows for selective functionalization and the formation of complex molecules through various chemical reactions.
Biological Activity
5-Bromo-2-iodo-3-methylaniline is a halogenated aromatic amine that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound (C7H7BrI N) features both bromine and iodine substituents on the aromatic ring, which significantly influences its reactivity and biological interactions. The presence of these halogens enhances its lipophilicity, allowing it to permeate biological membranes effectively.
Property | Value |
---|---|
Molecular Weight | 248.04 g/mol |
Melting Point | 78-80 °C |
Solubility | Soluble in organic solvents |
Log P (Partition Coefficient) | 3.14 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its halogen substituents can facilitate nucleophilic attack, leading to enzyme inhibition or modulation of receptor activity.
- Enzyme Inhibition : Studies indicate that similar compounds can inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition can result in altered pharmacokinetics for co-administered drugs, potentially leading to adverse drug interactions.
- Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier raises questions about its neuropharmacological effects. It may influence neurotransmitter systems or neuroinflammatory pathways, warranting further investigation into its potential as a neuroactive agent.
Case Studies
Several research studies have explored the biological implications of compounds structurally related to this compound:
- Anticancer Activity : A study demonstrated that analogs of this compound exhibited cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms. The halogen substituents were shown to enhance the potency of these compounds compared to their non-halogenated counterparts.
- Antimicrobial Properties : Research indicated that halogenated anilines possess antimicrobial properties, with some derivatives showing effectiveness against resistant bacterial strains. The exact mechanism involves disruption of bacterial cell membranes by interacting with lipid bilayers .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound gives it distinct reactivity compared to other similar compounds:
Compound | Halogens Present | Biological Activity |
---|---|---|
4-Bromo-2-methylaniline | Bromine | Moderate cytotoxicity |
3-Iodo-2-methylaniline | Iodine | Antimicrobial |
2-Bromo-5-iodoaniline | Bromine, Iodine | High anticancer activity |
Properties
Molecular Formula |
C7H7BrIN |
---|---|
Molecular Weight |
311.95 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 |
InChI Key |
KEQIFLHCBPPNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)N)Br |
Origin of Product |
United States |
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